3-cyclopentyl-N-(3,3-diphenylpropyl)propanamide
Overview
Description
3-cyclopentyl-N-(3,3-diphenylpropyl)propanamide is a chemical compound with the molecular formula C23H29NO and a molecular weight of 335.48246 It is known for its unique structure, which includes a cyclopentyl group and a diphenylpropyl group attached to a propanamide backbone
Preparation Methods
The synthesis of 3-cyclopentyl-N-(3,3-diphenylpropyl)propanamide typically involves the reaction of cyclopentylamine with 3,3-diphenylpropyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
3-cyclopentyl-N-(3,3-diphenylpropyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the cyclopentyl or diphenylpropyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the amide group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic rings. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: Researchers have explored its potential as a ligand for biological receptors, investigating its binding affinity and selectivity.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential, particularly in the treatment of certain neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-(3,3-diphenylpropyl)propanamide involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-cyclopentyl-N-(3,3-diphenylpropyl)propanamide can be compared with other similar compounds, such as:
3-cyclopentyl-N-(3-phenylpropyl)propanamide: This compound lacks one of the phenyl groups, which may affect its binding affinity and chemical reactivity.
N-(3,3-diphenylpropyl)propanamide: The absence of the cyclopentyl group in this compound may result in different physical and chemical properties.
3-cyclopentyl-N-(3,3-diphenylpropyl)butanamide: The extension of the carbon chain in this compound may influence its solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-cyclopentyl-N-(3,3-diphenylpropyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO/c25-23(16-15-19-9-7-8-10-19)24-18-17-22(20-11-3-1-4-12-20)21-13-5-2-6-14-21/h1-6,11-14,19,22H,7-10,15-18H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTPRRYTYLAJPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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